molecular formula C10H14BrNO2S B1457083 N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide CAS No. 749928-93-6

N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide

Cat. No.: B1457083
CAS No.: 749928-93-6
M. Wt: 292.19 g/mol
InChI Key: KUPGEZYIBUYALR-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-ethylphenyl)-N-methylmethanesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate. This brominated sulfonamide shares a core structural motif with compounds investigated for their potential biological activities. Sulfonamide derivatives are a prominent class in drug discovery, known for their versatility and presence in therapeutic agents . The specific substitution pattern on the phenyl ring—featuring a bromine atom and an ethyl group—along with the N-methylmethanesulfonamide functional group, makes it a valuable scaffold for structure-activity relationship (SAR) studies and for the synthesis of more complex molecules . Researchers utilize this compound primarily as a building block in the development of novel pharmacologically active substances. Its structure is analogous to other sulfonamides that have been screened for antibacterial efficacy against resistant bacterial strains, suggesting its potential application in creating new agents to combat antimicrobial resistance (AMR) . The bromine atom serves as a reactive handle, allowing for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate a diverse array of biaryl derivatives for biological screening . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-4-8-7-9(11)5-6-10(8)12(2)15(3,13)14/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPGEZYIBUYALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-bromo-2-ethylaniline

  • Reagents: 4-bromo-2-ethylaniline, methanesulfonyl chloride, pyridine (or triethylamine)
  • Solvent: Pyridine or dichloromethane with base
  • Conditions: The reaction is carried out at 0°C to room temperature under inert atmosphere to avoid side reactions.
  • Mechanism: The nucleophilic amine attacks the sulfonyl chloride, forming the sulfonamide bond with the elimination of HCl, which is neutralized by the base.
  • Yield: Typically high (70-90%), depending on reaction time and purity of reagents.

N-Methylation of Sulfonamide

  • Reagents: N-(4-bromo-2-ethylphenyl)methanesulfonamide, methyl iodide or dimethyl sulfate, base (e.g., potassium carbonate)
  • Solvent: Acetone or DMF
  • Conditions: Reflux or room temperature for several hours
  • Mechanism: The sulfonamide nitrogen acts as a nucleophile, attacking the methylating agent to form the N-methyl derivative.
  • Purification: Column chromatography or recrystallization to isolate pure this compound.

Optimization of Reaction Conditions

Parameter Optimal Condition Notes
Temperature 0°C to room temperature Controls rate and minimizes side reactions
Solvent Pyridine or dichloromethane with base Pyridine acts as solvent and base; DCM requires added base
Base Pyridine or triethylamine Neutralizes HCl formed, driving reaction forward
Methylating Agent Methyl iodide or dimethyl sulfate Methyl iodide preferred for milder conditions
Reaction Time 1-3 hours for sulfonylation; 4-6 hours for methylation Longer times improve conversion but risk byproducts
Purification Silica gel chromatography or recrystallization Ensures removal of unreacted starting materials and side products

Alternative Synthetic Routes and Catalytic Methods

Research indicates that catalytic methods such as zinc-catalyzed hydroamination can be applied for sulfonamide synthesis involving alkynyl intermediates, though these are more relevant for structurally related sulfonamides rather than the direct preparation of this compound.

Analytical Characterization Supporting Preparation

To confirm the successful preparation and purity of this compound, various spectroscopic and chromatographic techniques are employed:

Technique Key Indicators Purpose
¹H NMR Aromatic protons (δ 7.2–7.7 ppm), sulfonamide NH (δ 7.0–7.2 ppm), methyl groups (δ 1.2–2.5 ppm) Confirms substitution pattern and methylation
¹³C NMR Aromatic carbons (δ 120–140 ppm), sulfonyl carbons (δ 40–50 ppm) Structural confirmation
FT-IR S=O stretches (~1370 cm⁻¹ and ~1160 cm⁻¹), N-H bend (~3250 cm⁻¹) Functional group verification
HPLC Retention time specific to compound, purity >95% Purity assessment
Melting Point Consistent melting point range (±5°C) Batch consistency and polymorph detection

Industrial Scale Considerations

Industrial production scales up the laboratory synthesis with modifications to improve yield and purity:

  • Use of continuous flow reactors for controlled addition of reagents and heat management.
  • Automated monitoring of reaction parameters (temperature, pH, reagent feed rates).
  • Optimization of solvent recycling and waste minimization.
  • Implementation of robust purification protocols such as crystallization under controlled solvent systems to ensure consistent polymorph formation and purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Sulfonylation 4-bromo-2-ethylaniline, methanesulfonyl chloride, pyridine, 0°C to RT 70-90 High selectivity and yield
N-Methylation Methyl iodide, K2CO3, acetone, reflux 60-85 Requires careful control to avoid overalkylation
Purification Silica gel chromatography or recrystallization >95 purity Essential for removing byproducts
Industrial scale-up Continuous flow, automated systems >85 Enhanced reproducibility and efficiency

Research Findings and Notes

  • The presence of the bromo substituent requires careful temperature control to prevent debromination or side reactions.
  • The ethyl group influences solubility and steric factors, affecting reaction rates.
  • Spectroscopic data consistently confirm the structure, with NMR and IR providing key functional group signatures.
  • Methylation is best performed post-sulfonylation to avoid complications in the initial sulfonamide formation.
  • Polymorphism can affect melting points; recrystallization from different solvents (ethanol, hexane) can isolate distinct forms.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions produce sulfone and amine derivatives, respectively .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide serves as an important intermediate for creating more complex organic molecules. Its reactivity allows for various transformations, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse substituted phenyl derivatives.
  • Oxidation and Reduction : The compound can be oxidized to sulfone derivatives or reduced to amine derivatives, expanding its utility in synthetic pathways .

Biology

Research has indicated that this compound possesses potential biological activity. It has been studied for its interactions with biomolecules and its possible therapeutic effects:

  • Anticancer Properties : Studies suggest that this compound may inhibit mutant epidermal growth factor receptor (EGFR) proteins implicated in non-small cell lung cancer (NSCLC). In vitro studies demonstrated its ability to reduce tumor growth by promoting the degradation of mutant EGFR proteins through the ubiquitin-proteasome system .

    Case Study : In one study, the compound effectively inhibited NSCLC cell proliferation with EGFR mutations, showcasing promising anticancer activity.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Drug Development : Its structural characteristics make it a valuable building block for developing new pharmaceuticals targeting various diseases. Ongoing research is exploring its efficacy as a therapeutic agent against specific cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • In Vitro Studies : The compound exhibited moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibacterial agent. However, its activity against fungal species was limited .
Pathogen TypeActivity Level
Gram-positive bacteriaModerate
Gram-negative bacteriaModerate
Fungal speciesLimited

Mechanism of Action

The mechanism of action of N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogues

N-(4-Bromophenyl)-N-methylmethanesulfonamide (CAS 99980-38-8)
  • Molecular Formula: C₈H₁₀BrNO₂S
  • Molecular Weight : 264.14 g/mol
  • Key Differences : Lacks the ethyl group at the ortho position, resulting in reduced steric hindrance and lower molecular weight.
  • Applications : Used as a building block in Suzuki-Miyaura couplings ().
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (Compound 9 in )
  • Molecular Formula: C₁₄H₁₂BrNO₃S
  • Molecular Weight : 362.22 g/mol
  • Key Differences : Contains a formyl group instead of ethyl, enhancing electrophilicity for further functionalization (e.g., condensation reactions).
N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide (CAS 5317-95-3)
  • Molecular Formula: C₁₅H₁₄BrNO₃S
  • Molecular Weight : 376.25 g/mol
  • Key Differences : Features a bromoacetyl group, enabling radical or nucleophilic reactions ().

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR)
N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide* Not reported Not reported Expected δ ~2.5 (CH₃SO₂), δ ~1.2 (CH₂CH₃)
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide 213–215 (dec.) 47 IR: S=O stretches ~1350–1150 cm⁻¹
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Not reported Not reported [α]D²⁰ = +2.5 (CHCl₃); ¹H NMR: δ 7.8–6.8 (aromatic)

*Inferred from analogues.

Reactivity and Functionalization

  • Bromine Substitution : The bromine in this compound facilitates cross-coupling reactions (e.g., Suzuki), similar to .
  • Sulfonamide Reactivity : The methanesulfonamide group can act as a leaving group in nucleophilic substitutions, as seen in rosuvastatin intermediate synthesis ().

Biological Activity

N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrNO2S
  • Molecular Weight : 276.18 g/mol
  • Structure : The compound features a bromine atom, an ethyl group, and a methanesulfonamide moiety attached to a phenyl ring, contributing to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The bromine atom enhances electrophilicity, while the sulfonamide group can form hydrogen bonds with target proteins. This dual functionality allows the compound to participate in several biochemical pathways:

  • Electrophilic Substitution : The compound can act as an electrophile, facilitating reactions with nucleophiles in biological systems.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in disease pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer properties, particularly against cancers with EGFR mutations. The compound has been explored for its ability to inhibit mutant EGFR proteins, which are often implicated in non-small cell lung cancer (NSCLC) .

  • Case Study : In vitro studies demonstrated that the compound effectively inhibited the proliferation of NSCLC cells harboring EGFR mutations. The mechanism involves the degradation of mutant EGFR proteins through the ubiquitin-proteasome system, leading to reduced tumor growth .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

  • In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed moderate antimicrobial activity, suggesting potential as an antibacterial agent .
Pathogen TypeActivity Level
Gram-positive bacteriaModerate
Gram-negative bacteriaModerate
Fungal speciesLimited

Synthesis and Evaluation

The synthesis of this compound was achieved using established organic chemistry methods. Its biological evaluation included:

  • Antioxidant Activity : The compound was assessed for its ability to scavenge free radicals, showing promising results that warrant further investigation into neuroprotective applications .
  • Cell Viability Assays : Studies using human neuronal cell lines indicated low cytotoxicity at therapeutic concentrations, supporting its potential use in neurodegenerative disease treatments .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide
Reactant of Route 2
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N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide

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